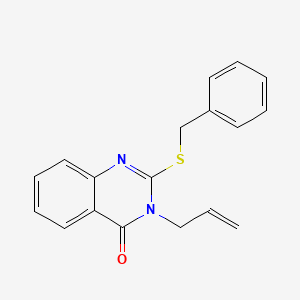
3-allyl-2-(benzylthio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-(benzylthio)quinazolin-4(3H)-one: is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions:
- The synthesis of 3-allyl-2-(benzylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with allyl and benzylthio groups under specific conditions.
- Common reagents used in the synthesis include allyl bromide, benzylthiol, and base catalysts such as potassium carbonate.
- The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods:
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Dimethylformamide, dichloromethane.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may include the corresponding alcohols or amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- The compound is studied for its potential as a building block in organic synthesis and the development of new materials.
Biology:
- Research may focus on its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine:
- Potential therapeutic applications are explored, particularly in the development of new drugs targeting specific diseases.
Industry:
- The compound may be used in the production of specialty chemicals and pharmaceuticals.
作用機序
Molecular Targets and Pathways:
- The exact mechanism of action depends on the specific biological activity being studied. For example, if the compound exhibits anticancer properties, it may target specific enzymes or receptors involved in cell proliferation and apoptosis.
- Pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, or induction of oxidative stress.
類似化合物との比較
2-mercaptoquinazolin-4(3H)-one: Known for its antimicrobial properties.
3-allyl-2-(methylthio)quinazolin-4(3H)-one: Similar structure but with a methylthio group instead of a benzylthio group.
3-allyl-2-(phenylthio)quinazolin-4(3H)-one: Contains a phenylthio group, which may alter its biological activity.
Uniqueness:
- The presence of the benzylthio group in 3-allyl-2-(benzylthio)quinazolin-4(3H)-one may confer unique biological properties compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets.
生物活性
3-Allyl-2-(benzylthio)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C11H10N2OS
- IUPAC Name : this compound
Antioxidant Activity
Quinazolinone derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular conditions. The antioxidant activity is attributed to their ability to donate hydrogen atoms, thereby stabilizing free radicals .
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinazolinone structure can enhance anticancer potency. The mechanism often involves the induction of apoptosis through the modulation of apoptotic regulators and cell cycle arrest .
Case Study:
A study evaluated a series of quinazolinone analogs against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines, revealing that certain derivatives displayed significant cytotoxicity while maintaining high cytocompatibility with normal cells .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Quinazolinones have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. The presence of the benzylthio group enhances the antibacterial activity by potentially disrupting bacterial cell wall synthesis or function .
Anticonvulsant Activity
Some derivatives within the quinazolinone class have shown anticonvulsant properties. The mechanism is believed to involve interaction with neurotransmitter receptors such as AMPA receptors, which play a crucial role in excitatory neurotransmission .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
2-benzylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-12-20-17(21)15-10-6-7-11-16(15)19-18(20)22-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWPMFPKWCELRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














